Ethyl 5-cyclobutylisoxazole-3-carboxylate
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Overview
Description
Ethyl 5-cyclobutylisoxazole-3-carboxylate is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol It is a member of the isoxazole family, which is known for its five-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyclobutylisoxazole-3-carboxylate typically involves the reaction of ethyl nitroacetate with an aromatic aldehyde in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) under specific conditions. For example, the reaction can be carried out in water at 80°C for 24 hours . Another method involves the use of ultrasonication to facilitate the reaction, which can lead to higher yields and shorter reaction times .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyclobutylisoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Ethyl 5-cyclobutylisoxazole-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving isoxazole derivatives.
Mechanism of Action
The mechanism of action of Ethyl 5-cyclobutylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors in biological systems, leading to various effects. For example, they may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation .
Comparison with Similar Compounds
Ethyl 5-cyclobutylisoxazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-phenylisoxazole-3-carboxylate: This compound has a phenyl group instead of a cyclobutyl group, which may lead to different chemical and biological properties.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 5-cyclobutyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-2-13-10(12)8-6-9(14-11-8)7-4-3-5-7/h6-7H,2-5H2,1H3 |
InChI Key |
NDHAWJSSQHRPIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2CCC2 |
Origin of Product |
United States |
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